Lvrytkkvpqvstptl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPI-X4 is an endogenous peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown potential as a therapeutic agent due to its ability to block CXCR4, a receptor involved in various physiological and pathological processes, including HIV-1 infection, tumor cell migration, and inflammation .
Preparation Methods
EPI-X4 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems .
Chemical Reactions Analysis
EPI-X4 undergoes various chemical reactions, including oxidation and disulfide bond formation. The peptide contains cysteine residues that can form disulfide bridges, enhancing its stability and binding affinity to CXCR4 . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are the oxidized or reduced forms of EPI-X4, which can influence its biological activity .
Scientific Research Applications
EPI-X4 has a wide range of scientific research applications. In chemistry, it serves as a model peptide for studying peptide-receptor interactions and the development of peptide-based therapeutics . In biology and medicine, EPI-X4 is investigated for its potential to inhibit HIV-1 infection and its role in cancer therapy by blocking CXCR4-mediated tumor cell migration . Additionally, EPI-X4 derivatives have shown therapeutic efficacy in animal models of asthma and dermatitis . In the industry, EPI-X4 is explored for its use in developing CXCR4-targeting radioligands for diagnostic and therapeutic purposes .
Mechanism of Action
EPI-X4 exerts its effects by binding specifically to the CXCR4 receptor, thereby blocking the interaction of CXCR4 with its natural ligand, CXCL12. This antagonistic action prevents chemokine-mediated effects such as cell migration and infiltration . The molecular targets involved include the CXCR4 receptor and its downstream signaling pathways, which are crucial for various cellular processes .
Comparison with Similar Compounds
EPI-X4 is unique compared to other CXCR4 antagonists due to its endogenous origin and peptide nature. Similar compounds include Plerixafor (AMD3100), a small molecule CXCR4 antagonist used clinically to mobilize hematopoietic stem cells . Other peptide-based CXCR4 inhibitors include T140 and its derivatives, which also target CXCR4 but differ in their amino acid sequences and binding affinities . EPI-X4 stands out due to its high specificity and potential for therapeutic applications in various diseases .
Properties
Molecular Formula |
C84H144N22O23 |
---|---|
Molecular Weight |
1830.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1 |
InChI Key |
IWBGWMGGKZBJJF-QQHYOGHPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.